2-(2,3-Difluorophenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(2,3-Difluorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, which yields the desired compound with high efficiency . The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(2,3-Difluorophenyl)-2,2-difluoroethan-1-amine may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluoroethylamines.
Scientific Research Applications
2-(2,3-Difluorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 2-(2,3-Difluorophenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence the compound’s pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares a similar fluorinated phenyl structure but differs in its functional groups.
2,3-Difluorophenylacetic acid: Another related compound with a similar fluorinated phenyl ring but different functional groups.
Uniqueness
2-(2,3-Difluorophenyl)-2,2-difluoroethan-1-amine is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H7F4N |
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Molecular Weight |
193.14 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7F4N/c9-6-3-1-2-5(7(6)10)8(11,12)4-13/h1-3H,4,13H2 |
InChI Key |
VBHOXIKFCGNXDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CN)(F)F |
Origin of Product |
United States |
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